beta-Epilactose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

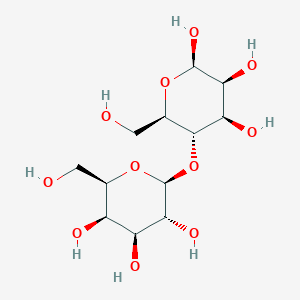

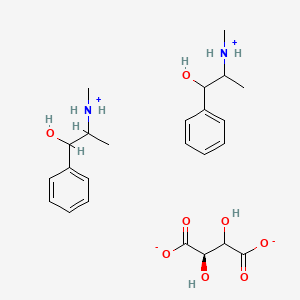

Beta-Epilactose, also known as 4-O-β-D-galactopyranosyl-D-mannose, is a rare disaccharide derived from lactose. It is an epimer of lactose, meaning it has a similar structure but differs in the configuration of one specific carbon atom. This compound is found in extremely small quantities in heat-treated milk and is produced by non-enzymatic catalysis from lactose .

準備方法

Synthetic Routes and Reaction Conditions

Beta-Epilactose can be synthesized from lactose using cellobiose 2-epimerase. The process involves the following steps:

Removal of lactose by crystallization: This step helps in purifying the lactose before the enzymatic reaction.

Hydrolysis of lactose by β-galactosidase: This step breaks down lactose into its monosaccharide components.

Digestion of monosaccharides by yeast: This step helps in removing any remaining monosaccharides.

Column chromatography with Na-form cation exchange resin: This step further purifies the this compound.

Industrial Production Methods

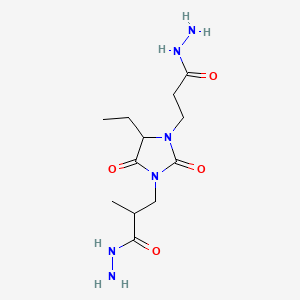

For large-scale production, this compound can be produced both chemically and enzymatically. The enzymatic method using cellobiose 2-epimerase is preferred due to its higher specificity and yield. The process involves the use of recombinant cellobiose 2-epimerase from bacteria such as Flavobacterium johnsoniae .

化学反応の分析

Types of Reactions

Beta-Epilactose undergoes various chemical reactions, including:

Epimerization: Conversion of lactose to this compound using cellobiose 2-epimerase.

Oxidation and Reduction:

Common Reagents and Conditions

Cellobiose 2-epimerase: Used for the epimerization of lactose to this compound.

β-galactosidase: Used for the hydrolysis of lactose.

Major Products Formed

The primary product formed from the epimerization of lactose is this compound. Other minor products may include various oligosaccharides depending on the reaction conditions .

科学的研究の応用

Beta-Epilactose has several scientific research applications:

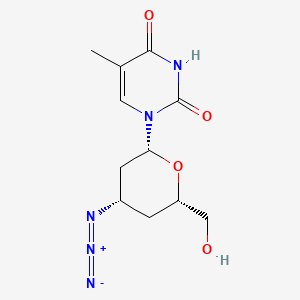

Prebiotic Effect: It promotes the growth of beneficial gut bacteria, such as Bifidobacterium species, and enhances intestinal mineral absorption.

Food Industry: Used as a functional ingredient in food products due to its prebiotic properties.

Medical Research: Investigated for its potential to improve gut health and mineral absorption.

作用機序

Beta-Epilactose exerts its effects primarily through its prebiotic properties. It is not absorbed in the stomach but reaches the lower gastrointestinal tract, where it stimulates the growth of beneficial bacteria. This leads to the production of short-chain fatty acids, such as butyrate, which have various health benefits .

類似化合物との比較

Similar Compounds

Lactulose: Another lactose derivative with prebiotic properties.

Galacto-oligosaccharides: Produced from lactose and have similar prebiotic effects.

Lactobionic Acid: An oxidation product of lactose with potential health benefits.

Uniqueness

Beta-Epilactose is unique due to its specific epimerization process and its ability to promote the growth of butyrate-producing bacteria more effectively than other prebiotics .

特性

CAS番号 |

140461-59-2 |

|---|---|

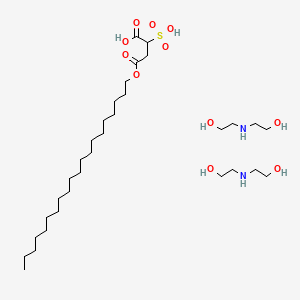

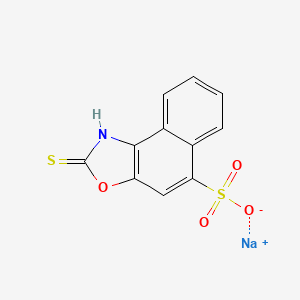

分子式 |

C12H22O11 |

分子量 |

342.30 g/mol |

IUPAC名 |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8+,9-,10-,11-,12+/m1/s1 |

InChIキー |

GUBGYTABKSRVRQ-GAXRGOLKSA-N |

異性体SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O |

正規SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-[(9Z)-9-octadecenylamino]-4-oxosulfo-, disodium salt](/img/structure/B12684080.png)